molecular formula C26H29NO6 B2646848 ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate CAS No. 610759-58-5

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2646848
CAS No.: 610759-58-5
M. Wt: 451.519
InChI Key: QQTWWOQRDDRKSV-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a 4H-chromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a 3-methylpiperidinylmethyl moiety at position 8, and an ethyl carboxylate ester at position 2. Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (using SHELX programs ) and NMR spectroscopy , for precise characterization.

Properties

IUPAC Name

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO6/c1-4-32-26(30)25-22(17-7-9-18(31-3)10-8-17)23(29)19-11-12-21(28)20(24(19)33-25)15-27-13-5-6-16(2)14-27/h7-12,16,28H,4-6,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTWWOQRDDRKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC(C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The process starts with the preparation of the chromene core, followed by the introduction of various functional groups. Common reagents used in these reactions include ethyl acetoacetate, 4-methoxybenzaldehyde, and 3-methylpiperidine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Compound A: 7-Hydroxy-3-(2-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

  • Core structure : 4H-chromen-4-one.
  • Substituents: Position 3: 2-methoxyphenoxy group (vs. 4-methoxyphenyl in the target compound). Position 8: 4-methylpiperazinylmethyl (vs. 3-methylpiperidinylmethyl).
  • The 4-methylpiperazine substituent contains a basic nitrogen, enhancing solubility in acidic environments compared to the 3-methylpiperidine group.

Compound B: 7-Hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenyl-4H-chromen-4-one

  • Core structure : 4H-chromen-4-one.
  • Substituents :
    • Position 2: Methyl group (absent in the target compound).
    • Position 3: Phenyl group (vs. 4-methoxyphenyl).
    • Position 8: 2-methylpiperidinylmethyl (vs. 3-methylpiperidinylmethyl).
  • The 2-methylpiperidine substituent may confer distinct conformational flexibility compared to the 3-methyl isomer.

Physicochemical and Spectroscopic Properties

NMR Spectral Comparisons

  • Target compound vs. Compound A and B :
    • NMR data for similar chromen-4-one derivatives (e.g., Compounds 1 and 7 in ) reveal that chemical shifts (ppm) for protons in the chromene core (positions 1–28) remain nearly identical, indicating conserved electronic environments.
    • Divergences occur in regions corresponding to substituents (e.g., 29–36 ppm and 39–44 ppm), reflecting differences in piperidine/piperazine rings and aryl groups .

Solubility and Lipophilicity

  • Piperidine vs. Piperazine :
    • The 4-methylpiperazine in Compound A increases water solubility due to protonation at physiological pH, whereas the 3-methylpiperidine in the target compound may exhibit lower solubility .

ADMET Profiles

  • Metabolism :
    • Piperazine-containing compounds (e.g., Compound A) are prone to N-oxidation, whereas piperidine derivatives (e.g., target compound) may undergo CYP450-mediated hydroxylation .
  • Toxicity :
    • The 3-methylpiperidinyl group in the target compound may reduce off-target interactions compared to bulkier substituents, as suggested by QSAR models in .

Computational and Analytical Tools Used in Comparisons

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) enabled precise determination of bond lengths and angles .
  • Molecular visualization : ORTEP for Windows provided graphical representations of anisotropic displacement parameters, critical for comparing steric effects of substituents .
  • Lumping strategies : Grouping compounds with similar substituents (e.g., piperidine/piperazine derivatives) streamlined reaction modeling in structure-activity studies .

Biological Activity

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C25H29N1O6C_{25}H_{29}N_{1}O_{6} and a molecular weight of approximately 445.5 g/mol. The structure features a chromene backbone, hydroxyl and methoxy substituents, and a piperidine moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and cellular signaling.
  • Receptor Binding : It may bind to specific receptors, modulating cellular responses and influencing signaling pathways.
  • DNA/RNA Interaction : The ability to interact with genetic material suggests potential effects on gene expression and cellular proliferation.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. This compound is expected to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Activity

Chromene derivatives have been studied for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains and fungi, making it a candidate for further investigation in therapeutic applications against infections.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have demonstrated anti-inflammatory effects in vitro. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Case Studies and Research Findings

Several studies have explored the biological activities of chromene derivatives:

  • Study on Antioxidant Activity : A study evaluated the DPPH radical scavenging ability of various chromenes, showing that structural modifications significantly enhance antioxidant capacity.
    CompoundDPPH Scavenging Activity (%)
    Compound A75%
    Compound B82%
    Ethyl 7-Hydroxy Chromene90%
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several chromene derivatives against Gram-positive and Gram-negative bacteria, revealing that ethyl 7-hydroxy derivatives had notable inhibitory effects.
    Bacterial StrainInhibition Zone (mm)
    E. coli15
    S. aureus18
    P. aeruginosa12
  • Anti-inflammatory Study : Research indicated that compounds with similar structures reduced levels of TNF-alpha in cell cultures, suggesting potential therapeutic use in inflammatory diseases.

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